7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one is the Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, a type of protein that is involved in the regulation of cell growth and division . Mutations in FLT3 are among the most common in acute myeloid leukemia, leading to constitutively active FLT3 and thus poorer overall survival and higher risk of relapse .
Mode of Action
7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one acts as a FLT3 inhibitor . It binds to the FLT3 receptor, blocking its activity and preventing the uncontrolled cell growth that is characteristic of many types of cancer . This compound also demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3 .
Biochemical Pathways
The inhibition of FLT3 by 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one affects the FLT3 signaling pathway , which plays a crucial role in the survival and proliferation of hematopoietic stem cells and progenitor cells . By blocking FLT3, this compound disrupts the signaling pathway, leading to the death of cancer cells that rely on this pathway for growth and survival .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily by the liver
Result of Action
The result of the action of 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one is the inhibition of cancer cell growth . By blocking the activity of FLT3, this compound prevents the uncontrolled cell proliferation that is characteristic of many types of cancer . This can lead to a reduction in tumor size and potentially improve patient outcomes .
Safety and Hazards
Propriétés
IUPAC Name |
7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21-18-7-6-17(25-13-10-22-8-11-24-12-9-22)14-20(18)26-15-19(21)16-4-2-1-3-5-16/h1-7,14-15H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFSLWZHTXGJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.